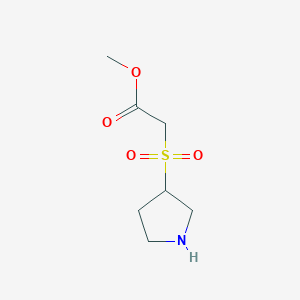

Methyl 2-(pyrrolidine-3-sulfonyl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO4S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

methyl 2-pyrrolidin-3-ylsulfonylacetate |

InChI |

InChI=1S/C7H13NO4S/c1-12-7(9)5-13(10,11)6-2-3-8-4-6/h6,8H,2-5H2,1H3 |

InChI Key |

XRJFBQXFORGOAE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1CCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Pyrrolidine 3 Sulfonyl Acetate and Analogous Structures

Strategies for the Construction and Functionalization of the Pyrrolidine (B122466) Ring at the 3-Position with Sulfonyl Groups

The introduction of a sulfonyl group at the C3 position of a pyrrolidine ring can be achieved through two primary strategic approaches: the direct C-H functionalization of a pre-formed pyrrolidine ring or the de novo construction of the pyrrolidine ring from precursors already containing the sulfonyl moiety.

Dehydrogenative Sulfonylation Protocols for Pyrrolidine Derivatives

Direct C(sp³)–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of pyrrolidines, dehydrogenative sulfonylation allows for the direct introduction of a sulfonyl group at the C3 position, bypassing the need for pre-functionalized substrates.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. An unprecedented dehydrogenative aromatization-sulfonylation of N-substituted pyrrolidines has been achieved using this approach. organic-chemistry.orgacs.org The reaction of an N-substituted pyrrolidine with a sulfonyl chloride in the presence of an iridium-based photocatalyst under visible light irradiation leads to the formation of a C3-sulfonylated pyrrole. organic-chemistry.org This transformation is proposed to proceed through a radical pathway, as the reaction is quenched by the addition of a radical trapping agent like TEMPO. organic-chemistry.org The sulfonyl chloride serves a dual role as both the sulfonylation reagent and a component for catalyst regeneration. organic-chemistry.orgacs.org

This methodology provides a novel route to β-substituted sulfonyl pyrroles, which are challenging to access through traditional methods. organic-chemistry.org The reaction proceeds at room temperature and demonstrates excellent functional group tolerance, making it a versatile tool for the late-stage functionalization of pyrrolidine-containing molecules. organic-chemistry.orgacs.org

The success of the photoredox-catalyzed dehydrogenative sulfonylation is influenced by the nature of the substituent on the pyrrolidine nitrogen. A variety of N-aryl and N-benzyl substituted pyrrolidines have been shown to be effective substrates for this transformation.

N-aryl substituted pyrrolidines bearing electron-donating groups, such as methyl or methoxy, at the 2, 4, and 6-positions of the aryl ring undergo the reaction with good efficiency. organic-chemistry.org The presence of an electron-withdrawing group in the ortho position of the N-aryl substituent can lead to lower yields; however, this effect can be counteracted by the introduction of a donating group elsewhere on the aromatic ring. organic-chemistry.org The reaction has also been successfully demonstrated on a gram-scale, highlighting its potential for practical applications. organic-chemistry.org

| N-Substituent on Pyrrolidine | Sulfonyl Chloride | Product | Yield (%) |

| N-Benzyl | p-Toluenesulfonyl chloride | 1-Benzyl-3-(tosyl)pyrrole | 14 |

| N-(2,4,6-trimethylphenyl) | p-Toluenesulfonyl chloride | 1-(2,4,6-trimethylphenyl)-3-(tosyl)pyrrole | 93 |

| N-(2,4,6-trimethoxyphenyl) | p-Toluenesulfonyl chloride | 1-(2,4,6-trimethoxyphenyl)-3-(tosyl)pyrrole | 85 |

| N-(2-chlorophenyl) | p-Toluenesulfonyl chloride | 1-(2-chlorophenyl)-3-(tosyl)pyrrole | 45 |

| N-(2-chloro-6-methylphenyl) | p-Toluenesulfonyl chloride | 1-(2-chloro-6-methylphenyl)-3-(tosyl)pyrrole | 68 |

Table 1: Scope of N-Substituted Pyrrolidines in Dehydrogenative Aromatization-Sulfonylation. organic-chemistry.org

It is important to note that this specific protocol leads to the formation of a pyrrole, an aromatized derivative, rather than a saturated pyrrolidine. To obtain a C3-sulfonylated pyrrolidine, subsequent reduction of the pyrrole ring would be necessary. This highlights a limitation of this particular method for the direct synthesis of saturated 3-sulfonylpyrrolidines.

Cyclization and Cycloaddition Reactions for Pyrrolidine Ring Formation with Incorporated Sulfonyl Moieties

An alternative to the direct functionalization of a pre-formed ring is the construction of the pyrrolidine ring from acyclic precursors that already contain the sulfonyl group. This approach offers excellent control over the position of the sulfonyl moiety.

Vinyl sulfones are versatile building blocks in organic synthesis, acting as Michael acceptors and participating in various cycloaddition reactions. The conjugate addition of amino alcohols, derived from α-amino acids, to vinyl sulfones provides a pathway to substituted pyrrolidines. acs.org This sequence involves an initial Michael addition, followed by N-alkylation, chlorination of the hydroxyl group, and subsequent intramolecular alkylation to close the pyrrolidine ring. acs.org A notable feature of this method is the stereospecific rearrangement of substituents from the α-position of the starting amino alcohol to the β-position of the final pyrrolidine product, proceeding through an aziridinium ion intermediate. acs.org

While this method has been demonstrated for the synthesis of various substituted pyrrolidines, its direct application to the synthesis of 3-sulfonylpyrrolidines would require a strategic placement of the sulfonyl group on the vinyl sulfone precursor.

A visible-light-induced, regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides has also been developed to produce sulfonylated pyrrolin-2-ones. nih.govnih.gov This method involves the intermolecular radical addition of a sulfonyl radical to one of the double bonds, followed by a 5-endo cyclization. nih.gov Although this yields a pyrrolinone, subsequent reduction could provide access to the corresponding sulfonylated pyrrolidine.

| 1,5-Diene | Sulfonyl Chloride | Product | Yield (%) |

| N-acetyl-N-(1-phenylvinyl)methacrylamide | p-Toluenesulfonyl chloride | 1-Acetyl-3-methyl-5-phenyl-3-(tosylmethyl)-1H-pyrrol-2(3H)-one | 81 |

| N-acetyl-N-(1-(4-chlorophenyl)vinyl)methacrylamide | p-Toluenesulfonyl chloride | 1-Acetyl-5-(4-chlorophenyl)-3-methyl-3-(tosylmethyl)-1H-pyrrol-2(3H)-one | 75 |

| N-acetyl-N-(1-phenylvinyl)methacrylamide | Benzenesulfonyl chloride | 1-Acetyl-3-((phenylsulfonyl)methyl)-3-methyl-5-phenyl-1H-pyrrol-2(3H)-one | 79 |

| N-acetyl-N-(1-phenylvinyl)methacrylamide | Thiophene-2-sulfonyl chloride | 1-Acetyl-3-methyl-5-phenyl-3-((thiophen-2-ylsulfonyl)methyl)-1H-pyrrol-2(3H)-one | 62 |

Table 2: Synthesis of Sulfonylated Pyrrolin-2-ones from 1,5-Dienes. nih.gov

A metal-free, Lewis acid-mediated 5-endo-dig reductive hydroamination cascade of enynyl amines has been developed for the stereoselective synthesis of pyrrolidines. acs.orgorganic-chemistry.org This method utilizes a Lewis acid, such as TMSOTf, to promote the cyclization of the enynyl amine, followed by reduction with a silane. organic-chemistry.org The process is highly diastereoselective and allows for the synthesis of 2,5-disubstituted pyrrolidines. organic-chemistry.org This strategy has been successfully applied to the total synthesis of several alkaloids. acs.orgorganic-chemistry.org

For the synthesis of a 3-sulfonylpyrrolidine using this methodology, the sulfonyl group would need to be incorporated into the enynyl amine precursor at the appropriate position.

| Enynyl Amine | Lewis Acid | Reductant | Product | Diastereomeric Ratio | Yield (%) |

| (Z)-N-(Hept-2-en-4-yn-1-yl)-4-methylbenzenesulfonamide | TMSOTf | Et₃SiH | 2-Ethyl-5-methylpyrrolidine (N-tosyl) | 95:5 | 85 |

| (Z)-N-(1-Phenylbut-2-en-4-yn-1-yl)acetamide | TMSOTf | Et₃SiH | 2-Methyl-5-phenylpyrrolidine (N-acetyl) | >95:5 | 82 |

Table 3: Lewis Acid-Mediated Reductive Hydroamination of Enynyl Amines for Pyrrolidine Synthesis. organic-chemistry.org

This method offers a powerful approach to constructing the pyrrolidine ring with control over stereochemistry, and its adaptability for incorporating a sulfonyl group makes it a promising route for the synthesis of compounds like "Methyl 2-(pyrrolidine-3-sulfonyl)acetate".

Gold-Catalyzed Approaches to Enantioenriched Pyrrolidines from Homopropargyl Sulfonamides

Gold catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. A notable application is the tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides, which provides a direct route to various enantioenriched pyrrolidines. organic-chemistry.orgnih.gov This methodology combines the reliability of chiral tert-butylsulfinimine chemistry with the unique reactivity of gold catalysts to achieve excellent yields and high levels of enantioselectivity. nih.govacs.org

The reaction proceeds via a gold-catalyzed 5-endo-dig cycloisomerization of the homopropargyl sulfonamide. This is followed by the formation of an iminium intermediate which is then reduced in the same pot. organic-chemistry.org Optimization of reaction conditions has shown that the choice of both the gold catalyst and the hydride source is crucial for achieving high product yield and suppressing byproduct formation. organic-chemistry.org This represents a significant advancement, being the first documented synthesis of pyrrolidines from homopropargyl sulfonamide precursors. nih.govacs.org The versatility of this method allows for the synthesis of either enantiomer of the desired pyrrolidine derivative simply by selecting the appropriate chiral starting material. organic-chemistry.org

A related gold-catalyzed intermolecular oxidation of these same chiral homopropargyl sulfonamides offers access to synthetically valuable chiral pyrrolidin-3-ones with excellent enantiomeric excess (ee). rsc.org This further highlights the utility of gold catalysis in generating diverse and functionalized pyrrolidine scaffolds from common precursors. rsc.org

Table 1: Gold-Catalyzed Synthesis of Enantioenriched Pyrrolidines This table summarizes representative results from the gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides.

| Entry | Gold Catalyst | Hydride Source | Product Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Et₃PAuNTf₂ | Triisopropylsilane | >99 | >99 |

| 2 | JohnPhosAuNTf₂ | Phenylsilane | 85 | 98 |

| 3 | IPrAuNTf₂ | Hantzsch Ester | 92 | 97 |

Data compiled from studies on the synthesis of various enantioenriched pyrrolidine derivatives. organic-chemistry.org

Stereoselective Synthesis of Chiral Pyrrolidine-3-sulfonyl Systems

The construction of the chiral pyrrolidine ring with specific stereochemistry is a cornerstone of modern organic synthesis. nih.gov The pyrrolidine scaffold is a privileged motif found in numerous biologically active compounds and organocatalysts. nih.govbeilstein-journals.org

Asymmetric organocatalysis has become an indispensable strategy for the enantioselective synthesis of chiral molecules, including substituted pyrrolidines. nih.govnih.gov Proline and its derivatives, particularly diarylprolinol silyl ethers, are highly efficient organocatalysts for a multitude of chemical transformations. nih.govbeilstein-journals.org These catalysts operate through enamine or iminium ion intermediates to facilitate the construction of complex molecular architectures with high stereocontrol. researchgate.net

For instance, the organocatalytic conjugate addition of aldehydes to nitro-olefins can produce highly functionalized adducts that serve as precursors to polysubstituted pyrrolidines. beilstein-journals.orgnih.gov Subsequent chemical transformations, such as chemoselective reduction of the nitro group followed by intramolecular reductive amination or an aza-Michael reaction, can yield 3,4-disubstituted or trisubstituted pyrrolidine derivatives, respectively. nih.gov The stereochemical outcome of these reactions is directed by the chiral organocatalyst, enabling access to enantioenriched products. beilstein-journals.org The strategic placement of hydrogen-bond-donating groups, such as a sulfonamide NH, on the catalyst structure can significantly influence selectivity by locking the catalyst's conformation through intramolecular hydrogen bonds. nih.govmdpi.com

Achieving control over diastereoselectivity is critical when multiple stereocenters are formed during the synthesis of the pyrrolidine ring. Various catalytic systems have been developed to address this challenge. nih.gov

One effective strategy involves Lewis acid-catalyzed multicomponent reactions. For example, a one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent, catalyzed by titanium tetrachloride (TiCl₄), can construct up to three contiguous stereogenic centers, affording highly substituted pyrrolidines with excellent diastereoselectivity. nih.govacs.org The reaction proceeds through a presumed oxocarbenium ion intermediate, followed by an intramolecular ring closure involving the sulfonamide. nih.gov

Copper-promoted intramolecular aminooxygenation of alkenes provides another route to disubstituted pyrrolidines with high diastereocontrol. nih.gov The diastereoselectivity of this reaction is dependent on the substitution pattern of the starting alkene. α-Substituted 4-pentenyl sulfonamides typically yield 2,5-cis-pyrrolidines with high selectivity (dr >20:1), whereas γ-substituted substrates tend to favor the formation of 2,3-trans pyrrolidine adducts with more moderate selectivity. nih.gov

Furthermore, iron dipyrrin complexes have been shown to catalyze the diastereoselective conversion of aliphatic azides into 2,5-disubstituted pyrrolidines via C-H bond amination. nih.gov Computational studies, such as Density Functional Theory (DFT), have been instrumental in understanding the catalyst features that govern diastereocontrol, allowing for systematic catalyst modification to improve selectivity. nih.gov

Table 2: Comparison of Diastereoselective Pyrrolidine Syntheses This table presents outcomes from different catalytic methods for controlling diastereoselectivity in pyrrolidine ring formation.

| Catalytic System | Substrates | Key Selectivity | Diastereomeric Ratio (dr) |

|---|---|---|---|

| TiCl₄ | Phenyldihydrofuran, N-tosyl imino ester, silane | High diastereoselectivity | Single diastereomer reported nih.gov |

| Copper(II) | α-Substituted 4-pentenyl sulfonamides | 2,5-cis | >20:1 nih.gov |

| Copper(II) | γ-Substituted 4-pentenyl sulfonamides | 2,3-trans | ~3:1 nih.gov |

| Iron Dipyrrin | 1-Azido-1-phenyl-hex-5-ene | 2,5-syn | >20:1 (with optimized catalyst) nih.gov |

Methodologies for the Incorporation and Derivatization of the Acetate (B1210297) Moiety

Following the construction of the pyrrolidine core, the next critical phase in synthesizing the target molecule is the formation and attachment of the methyl acetate side chain at the sulfonyl group.

Formation of α-Sulfonyl Esters and their Connection to the Pyrrolidine Core

The α-sulfonyl ester, also known as an α-ester sulfone, is a key functional group in the target molecule. One-pot synthetic methods have been developed for the efficient preparation of these moieties. acs.org A common strategy for attaching the sulfonyl group to a nitrogen heterocycle involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. eurjchem.com This widely used sulfonylation reaction can be catalyzed by various agents, including indium and ytterbium(III) trifluoromethanesulfonate, to produce sulfonate esters in high yields. organic-chemistry.org

The sulfonate ester itself serves as a versatile electrophilic partner and a good leaving group in numerous synthetic transformations, including substitution reactions. eurjchem.com Once a pyrrolidine-3-sulfonic acid or its corresponding sulfonyl chloride is prepared, it can be reacted with a suitable methyl acetate synthon to form the C-S bond, or undergo esterification to complete the side chain. Alternatively, a pre-formed methyl sulfonylacetate can be used as a nucleophile to react with an appropriately functionalized pyrrolidine precursor.

Esterification Techniques for Carboxylic Acid Precursors in Complex Molecular Architectures

Should the synthesis proceed through a 2-(pyrrolidine-3-sulfonyl)acetic acid intermediate, a final esterification step is required. The Fischer esterification, which involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and robust method. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

However, the harsh acidic conditions and elevated temperatures of the Fischer esterification may not be suitable for complex molecules with sensitive functional groups. chemistrysteps.comrug.nl In such cases, a variety of milder esterification methods are available. organic-chemistry.org These include:

Activation with Coupling Reagents: Carboxylic acids can be activated with peptide coupling reagents (e.g., TBTU, COMU) and reacted with the alcohol in the presence of an organic base at room temperature. organic-chemistry.org

Conversion to Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with methanol under basic conditions. chemistrysteps.com

Mediated Dehydrative Coupling: Reagents such as sulfuryl fluoride (SO₂F₂) can mediate the direct dehydrative coupling of carboxylic acids and alcohols at room temperature with high efficiency and broad functional group compatibility. organic-chemistry.org

Catalytic C-H Oxidation: Advanced methods allow for the direct synthesis of complex esters by coupling carboxylic acids with terminal olefins via palladium(II)/sulfoxide-catalyzed C-H oxidation, bypassing the need for pre-oxidized starting materials. nih.gov

Protecting Group Strategies and Deprotection for the Synthesis of Sulfonylated Pyrrolidines

The synthesis of complex molecules such as this compound and its analogs necessitates a carefully planned protecting group strategy. Protecting groups are temporarily installed on reactive functional groups to prevent them from undergoing unwanted reactions during subsequent synthetic steps. In the context of sulfonylated pyrrolidines, the primary amine of the pyrrolidine ring is the main site requiring protection. The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions required for the introduction and modification of the sulfonyl side chain, as well as the ease and selectivity of its removal to yield the final product.

Commonly employed protecting groups for the pyrrolidine nitrogen include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These urethane-type protecting groups are generally stable under a wide range of reaction conditions, yet can be removed under specific and relatively mild conditions, which is crucial to avoid the degradation of other functional groups within the molecule.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the pyrrolidine nitrogen in the synthesis of sulfonylated derivatives. Its popularity stems from its stability to many reagents and its facile removal under acidic conditions. A common strategy to introduce the sulfonyl functionality at the 3-position of the pyrrolidine ring starts with a protected 3-hydroxypyrrolidine derivative.

For instance, a synthetic route to (S)-3-aminopyrrolidine dihydrochloride utilizes (R)-3-hydroxypyrrolidine hydrochloride as the starting material. The synthesis involves the protection of the pyrrolidine nitrogen with a Boc group, followed by sulfonation of the hydroxyl group. In a typical procedure, (R)-3-hydroxypyrrolidine hydrochloride is treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine to afford N-Boc-(R)-3-hydroxypyrrolidine. Subsequent reaction with a sulfonylating agent, such as methanesulfonyl chloride, in the presence of a base, converts the hydroxyl group into a good leaving group, a mesylate. This mesylate can then be displaced by a nucleophile to introduce the desired sulfonyl-based side chain.

The final step in such a synthetic sequence is the deprotection of the Boc group. This is typically achieved by treatment with a strong acid. Concentrated hydrochloric acid is often used to cleave the Boc group, yielding the hydrochloride salt of the desired sulfonylated pyrrolidine google.com. While effective, this method is harsh and may not be suitable for substrates containing acid-sensitive functional groups.

| Protecting Group | Protection Reagent | Typical Deprotection Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., HCl, TFA) | Stable to a wide range of non-acidic reagents. | Harsh deprotection conditions can affect acid-labile groups. |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Mild deprotection; orthogonal to acid/base labile groups. | Incompatible with functional groups susceptible to reduction. |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., piperidine in DMF) | Very mild deprotection; orthogonal to acid-labile groups. | Base-labile protecting group. |

| Benzyl (Bn) | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to a wide range of conditions. | Requires catalytic hydrogenation for removal. |

Recognizing the limitations of strong acid deprotection, milder and more selective methods for Boc group removal have been developed. These are particularly important when the target molecule, such as this compound, contains an ester functionality that could be susceptible to acid-catalyzed hydrolysis. Alternative deprotection strategies include the use of Lewis acids or enzymatic methods, although these are less common in the synthesis of simple sulfonylated pyrrolidines. Recent research has explored the use of oxalyl chloride in methanol for the mild deprotection of N-Boc groups from a variety of substrates, including aliphatic and heterocyclic compounds. This method proceeds at room temperature and generally provides high yields of the deprotected amine nih.govrsc.org. Another innovative and sustainable approach involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent, which acts as both the reaction medium and the catalyst for N-Boc deprotection mdpi.com.

The benzyloxycarbonyl (Cbz) group is another valuable protecting group for the pyrrolidine nitrogen. It is stable to both acidic and basic conditions, offering orthogonality to the Boc group. The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., using hydrogen gas and a palladium on carbon catalyst). This deprotection method is exceptionally mild and highly selective, leaving most other functional groups, including esters and sulfonyl groups, intact.

The synthesis of a Cbz-protected pyrrolidine building block, such as 1-N-Cbz-pyrrolidine-3-carboxylic acid, can be achieved by reacting pyrrolidine-3-carboxylic acid with benzyl chloroformate in the presence of a base. This protected intermediate can then be further functionalized at the 3-position. The selective removal of the Cbz group at a later stage of the synthesis allows for the isolation of the final product under neutral conditions, which is highly desirable for sensitive molecules.

The choice between Boc and Cbz, or other protecting groups, is a critical strategic decision in the synthesis of sulfonylated pyrrolidines. The concept of orthogonal protection is paramount when multiple protecting groups are present in a molecule. Orthogonal protecting groups can be removed selectively in any order without affecting the others. For example, a synthetic strategy might employ a Boc group on the pyrrolidine nitrogen and a tert-butyl ester to protect a carboxylic acid. Both are removed by acid, so they are not orthogonal. In contrast, using a Cbz group on the nitrogen and a methyl ester for the acid would be an orthogonal strategy, as the Cbz group can be removed by hydrogenolysis without affecting the methyl ester.

Computational Chemistry and Theoretical Studies of Methyl 2 Pyrrolidine 3 Sulfonyl Acetate

Quantum Chemical Calculations for Conformational Analysis and Energetics of the Pyrrolidine-Sulfonyl-Acetate System

The pyrrolidine (B122466) ring is known to adopt non-planar "envelope" or "twisted" conformations to relieve steric strain. For a 3-substituted pyrrolidine, two primary puckering modes, Cγ-endo and Cγ-exo, are typically considered, where the C3 and C4 atoms are out of the plane defined by the other ring atoms. frontiersin.org The energy difference between these puckered states is often small, on the order of 1-3 kcal/mol. frontiersin.org The orientation of the bulky sulfonylacetate substituent at the C3 position significantly influences this equilibrium.

Furthermore, rotational barriers around the C3-S, S-C, and C-C bonds of the side chain create additional conformers. Computational methods can systematically explore these rotational possibilities to locate energy minima. The relative energies of all identified stable conformers are calculated, and their equilibrium populations at a given temperature are estimated using Boltzmann statistics. researchgate.net These calculations provide a detailed picture of the ensemble of structures the molecule is likely to adopt.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of Methyl 2-(pyrrolidine-3-sulfonyl)acetate This table presents hypothetical data based on typical energy differences found in related heterocyclic systems to illustrate the output of conformational analysis.

| Conformer | Pyrrolidine Pucker | Side Chain Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|---|

| 1 | Cγ-exo | trans | 0.00 | 65.1 |

| 2 | Cγ-endo | trans | 0.85 | 14.2 |

| 3 | Cγ-exo | gauche | 1.20 | 6.8 |

| 4 | Cγ-endo | gauche | 1.95 | 1.9 |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound dictates its reactivity. DFT calculations are employed to analyze the distribution of electrons within the molecule and to predict its chemical behavior. Key aspects of this analysis include the examination of molecular orbitals, electrostatic potential, and the calculation of reactivity descriptors.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the pyrrolidine nitrogen atom, while the LUMO is likely centered around the electron-withdrawing sulfonyl and ester carbonyl groups. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms of the sulfonyl and carbonyl groups. Regions of positive potential (blue) highlight electron-poor areas susceptible to nucleophilic attack, such as the sulfur atom and the carbonyl carbon. rsc.org

Conceptual DFT provides quantitative descriptors of reactivity. Fukui functions, for instance, can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack, offering a more nuanced view than MEP maps alone. nih.gov

Table 2: Predicted Reactivity Sites based on Electronic Structure Analysis This table illustrates the kind of predictions derived from electronic structure calculations.

| Atom/Group | Predicted Property | Reasoning |

|---|---|---|

| Pyrrolidine Nitrogen | Most Nucleophilic Site | Lone pair of electrons, likely high HOMO density. |

| Sulfonyl Sulfur | Electrophilic Site | Highly positive partial charge due to adjacent oxygen atoms. |

| Ester Carbonyl Carbon | Electrophilic Site | Polarized C=O bond, susceptible to nucleophilic addition. |

| α-Carbon to Sulfonyl | Acidic Protons | Electron-withdrawing effect of the sulfonyl group stabilizes the conjugate base. |

Modeling of Reaction Pathways and Transition States in Pyrrolidine Sulfonylation and Cyclization Reactions

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, including those that could be used to synthesize this compound. By modeling potential reaction pathways, chemists can understand the feasibility of a synthetic route and predict reaction outcomes. This involves locating the transition state (TS) structures and calculating the activation energies (energy barriers) for each elementary step. researchgate.net

A plausible synthesis could involve the sulfonylation of a suitable pyrrolidine precursor. DFT calculations can model the approach of the sulfonylating agent to the pyrrolidine derivative. The calculations would identify the transition state for the bond-forming step, revealing its geometry and energy. Comparing the activation energies for reaction at different sites (e.g., N-sulfonylation vs. C-sulfonylation) can explain the observed regioselectivity. researchgate.net

Prediction of Spectroscopic Properties and Their Correlation with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. For this compound, predicting its NMR and IR spectra can aid in its identification and structural confirmation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. Calculations are performed on the optimized geometries of the most stable conformers. The final predicted spectrum is often a Boltzmann-weighted average of the spectra of individual conformers, as the experimental spectrum reflects this population average. Comparing the calculated chemical shifts with experimental data can confirm the molecule's constitution and stereochemistry. High correlation coefficients (R²) between predicted and measured shifts, often exceeding 0.99 for ¹³C and 0.98 for ¹H, are indicative of a correct structural assignment. frontiersin.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. DFT methods are effective for this purpose. researchgate.net While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be brought into excellent agreement by applying a uniform scaling factor. This analysis is particularly useful for identifying characteristic functional group vibrations. For this compound, key predicted peaks would include the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively, and the strong stretching vibration of the ester carbonyl (C=O) group, expected around 1750-1735 cm⁻¹.

Table 3: Comparison of Typical Experimental and Hypothetical Calculated Spectroscopic Data This table provides an example of how theoretical calculations are correlated with experimental spectroscopic values for structural validation.

| Spectroscopic Feature | Typical Experimental Range | Hypothetical Calculated Value (Scaled) |

|---|---|---|

| ¹H NMR: CH-SO₂ | 3.0 - 3.5 ppm | 3.25 ppm |

| ¹³C NMR: C=O (Ester) | 170 - 175 ppm | 172.8 ppm |

| IR: C=O Stretch | 1750 - 1735 cm⁻¹ | 1741 cm⁻¹ |

| IR: SO₂ Asymmetric Stretch | 1350 - 1300 cm⁻¹ | 1335 cm⁻¹ |

| IR: SO₂ Symmetric Stretch | 1160 - 1120 cm⁻¹ | 1145 cm⁻¹ |

Advanced Spectroscopic Analysis and Structure Elucidation of Sulfonylated Pyrrolidine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the constitution and configuration of organic molecules. For "Methyl 2-(pyrrolidine-3-sulfonyl)acetate," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular framework.

The ¹H NMR spectrum is expected to exhibit distinct signals for each proton in the molecule. The pyrrolidine (B122466) ring protons would appear as complex multiplets in the aliphatic region, typically between 2.0 and 4.0 ppm. The proton at the C3 position, being adjacent to the electron-withdrawing sulfonyl group, is anticipated to be deshielded and resonate at a lower field compared to other ring protons. The methylene (B1212753) protons of the acetate (B1210297) group (CH₂-COO) would likely appear as a singlet or a multiplet depending on the chirality at C3, around 3.8-4.2 ppm. The methyl ester protons (COOCH₃) would present as a sharp singlet, typically around 3.7 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the pyrrolidine ring would resonate in the aliphatic region, with the C3 carbon directly attached to the sulfonyl group being shifted downfield. The methylene carbon of the acetate group and the methyl carbon of the ester would also show characteristic signals. In a study of pyrrolidine-2,3-dione (B1313883) derivatives, the pyrrolidine ring carbons were observed at various chemical shifts, with the C5 carbon resonating at 61.13 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrrolidine CH₂ (C2, C4, C5) | 2.0 - 3.8 | m |

| Pyrrolidine CH (C3) | 3.5 - 4.5 | m |

| CH₂-COO | 3.8 - 4.2 | s or m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 165 - 175 |

| Pyrrolidine C3 | 55 - 65 |

| Pyrrolidine C2, C5 | 45 - 55 |

| Pyrrolidine C4 | 25 - 35 |

| CH₂-COO | 40 - 50 |

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be observed between the geminal and vicinal protons of the pyrrolidine ring, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the proton signals of the pyrrolidine ring and the acetate moiety to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, in the analysis of pyrrolidine-2,3-dione derivatives, HSQC was used to correlate proton signals at 1.86 ppm, 3.01 ppm, and 5.81 ppm with carbon resonances at 15.35 ppm, 30.34 ppm, and 61.13 ppm, respectively. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For "this compound," HMBC would show correlations between the pyrrolidine protons and the carbons of the sulfonyl and acetate groups, as well as between the acetate methylene protons and the carbonyl carbon. In the study of a pyrrolidine-2,3-dione derivative, HMBC was instrumental in assigning a carbon signal at 165.83 ppm by observing correlations from three different protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is vital for determining the stereochemistry of the molecule, particularly the relative configuration of the substituents on the pyrrolidine ring.

For complex stereochemical determinations, Nuclear Overhauser Effect (nOe) difference spectroscopy is a powerful tool. By irradiating a specific proton, enhancements in the signals of nearby protons can be observed, providing definitive evidence of their spatial proximity. This technique would be critical in establishing the cis/trans relationship between the sulfonyl group at the C3 position and any other substituents on the pyrrolidine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is essential for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For "this compound" (C₇H₁₃NO₄S), the expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. This provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. Common fragmentation pathways for sulfonamides involve cleavage of the C-S and S-N bonds. The analysis of pyrrolidine-2,3-dione derivatives by ESI-HRMS has been successfully used to confirm their proposed structures. researchgate.net

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 208.0643 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the sulfonyl, ester, and amine functional groups.

Sulfonyl Group (SO₂): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. In a study of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, a band at 1355 cm⁻¹ was assigned to the S=O stretching vibration. researchgate.net

Ester Group (C=O): A strong absorption band corresponding to the carbonyl stretch is expected around 1750-1735 cm⁻¹.

C-O Stretch: A C-O stretching band for the ester is also anticipated in the 1250-1000 cm⁻¹ region.

N-H Stretch: If the pyrrolidine nitrogen is secondary (unsubstituted), a weak to medium N-H stretching band would be observed in the region of 3500-3300 cm⁻¹.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H (stretch) | 3500 - 3300 |

| C=O (ester, stretch) | 1750 - 1735 |

| SO₂ (asymmetric stretch) | 1350 - 1300 |

| SO₂ (symmetric stretch) | 1160 - 1120 |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination (where applicable to analogues)

X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and the absolute configuration in the solid state. While X-ray crystallographic data for "this compound" itself is not available, analysis of analogous structures provides valuable insights into the expected solid-state conformation of the pyrrolidine ring and the spatial arrangement of its substituents.

For instance, the crystal structure of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid revealed that the compound crystallized in an orthorhombic system with the space group P2₁2₁2₁. researchgate.net Such studies on analogous compounds help in understanding the preferred conformations and intermolecular interactions, such as hydrogen bonding, that govern the crystal packing of sulfonylated pyrrolidine derivatives. hmdb.ca The determination of crystal structures is a key component in understanding the three-dimensional shapes of pyrrolidine-containing molecules, which is crucial in fields like drug discovery. researchgate.netresearchgate.net

Synthesis and Exploration of Derivatives and Analogues of Methyl 2 Pyrrolidine 3 Sulfonyl Acetate

Modifications of the Pyrrolidine (B122466) Ring Substituents (e.g., N-Substitutions, Pyrrolidine-3-Substitutions)

The exploration of derivatives of Methyl 2-(pyrrolidine-3-sulfonyl)acetate often begins with modifications to the pyrrolidine ring itself. These substitutions, both at the nitrogen atom (N-substitutions) and at the 3-position of the ring, play a crucial role in altering the compound's chemical and physical properties. ontosight.ai

N-Substitutions: The nitrogen atom of the pyrrolidine ring is a common site for modification. A variety of substituents can be introduced, ranging from simple alkyl and aryl groups to more complex functional moieties. For instance, the introduction of a tosyl (4-methylphenylsulfonyl) group is a frequent strategy in the synthesis of pyrrolidine derivatives. ontosight.aiontosight.ai This modification can influence the compound's reactivity and its interactions with biological targets. The synthesis of these N-substituted derivatives often involves reacting the parent pyrrolidine with a suitable sulfonyl chloride. google.com

The following table summarizes some examples of modifications to the pyrrolidine ring found in related structures:

| Position of Substitution | Type of Substituent | Potential Impact |

| N-1 | Aryl sulfonyl groups (e.g., tosyl) | Influences electronic properties and potential for biological interactions. ontosight.ainih.gov |

| C-2, C-5 | Alkyl groups (e.g., methyl, propyl) | Affects steric hindrance and lipophilicity. ontosight.aiontosight.ai |

| C-3 | Carboxylic acid, alkyl groups | Introduces functionality and potential for stereoisomerism. rsc.orgresearchgate.net |

| C-3 | Benzhydryl or sec-butyl groups | Can impart specific biological activities. nih.gov |

These modifications are integral to the process of drug discovery and development, where fine-tuning the structure of a lead compound is essential for optimizing its desired properties. frontiersin.org

Variations in the Sulfonyl Moiety and its Linkage

Alterations to the sulfonyl moiety and its connection to the pyrrolidine ring are critical in the diversification of this compound analogues. The sulfonyl group, with its distinct electronic and steric characteristics, offers a versatile platform for chemical modification.

One common variation involves changing the substituent attached to the sulfur atom. For instance, replacing a simple methylsulfonyl group with an arylsulfonyl group, such as a tosyl group, can significantly alter the compound's properties. ontosight.aiontosight.ai The aromatic ring of the arylsulfonyl group can be further functionalized with various substituents (e.g., alkyl, alkoxy groups) to fine-tune the electronic and steric profile of the molecule. nih.gov Research has shown that such alterations can influence the biological activity of pyrrolidine-based compounds. nih.gov

The linkage of the sulfonyl moiety to the pyrrolidine ring is also a target for modification. While the parent compound features a direct bond from the sulfur to the 3-position of the pyrrolidine, alternative linkages can be explored. For example, a methylene (B1212753) spacer can be introduced between the sulfonyl group and the pyrrolidine ring, resulting in a (methylsulfonyl)methyl substituent. chemicalbook.com This seemingly minor change can affect the conformational flexibility of the side chain and its spatial orientation relative to the pyrrolidine ring.

Furthermore, the core sulfonyl group can be replaced with a sulfonamide functionality. This introduces a nitrogen atom into the side chain, providing an additional site for substitution and hydrogen bonding interactions. Studies on related pyrrolidine-3-carboxylic acids have demonstrated that replacing an acetamide (B32628) side chain with a sulfonamide can significantly alter biological receptor affinity. nih.gov

The following table provides examples of variations in the sulfonyl moiety based on related pyrrolidine structures:

| Variation Type | Specific Modification | Potential Consequences |

| Sulfonyl Substituent | Methylsulfonyl to Arylsulfonyl (e.g., 4-methylphenylsulfonyl) | Alters electronic properties, steric bulk, and potential for pi-stacking interactions. ontosight.aiontosight.ai |

| Linkage to Pyrrolidine | Direct sulfonyl linkage to (Sulfonyl)methyl linkage | Increases conformational flexibility of the side chain. chemicalbook.com |

| Sulfonyl Moiety Analogue | Sulfonyl to Sulfonamide | Introduces hydrogen bonding capabilities and additional points for substitution. frontiersin.orgnih.gov |

These modifications highlight the chemical tractability of the sulfonyl group and its importance in the design and synthesis of novel pyrrolidine derivatives.

Alterations to the Acetate (B1210297) Side Chain and Ester Functionality

Modifications to the acetate side chain and the methyl ester of this compound provide another avenue for creating structural diversity. These changes can influence the compound's polarity, reactivity, and its ability to act as a hydrogen bond donor or acceptor.

A primary alteration involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation significantly increases the polarity of the molecule and introduces a site for ionic interactions. The synthesis of pyrrolidine-3-carboxylic acid derivatives has been a subject of considerable research, with methods developed for their asymmetric synthesis. rsc.orgresearchgate.net

The ester functionality can also be modified by reacting the carboxylic acid with different alcohols to produce a variety of esters. This allows for the systematic variation of the alkyl or aryl group of the ester, which can impact the compound's lipophilicity and pharmacokinetic properties. For instance, the synthesis of various esters of pyrrolidine-2-carboxylic acid is a common strategy in the development of new therapeutic agents. google.com

Furthermore, the entire acetate moiety can be replaced with other functional groups. For example, the acetate group could be converted to an amide through reaction with an amine. This would introduce a hydrogen bond donor and alter the electronic nature of the side chain. The synthesis of prolinamides, which are derivatives of pyrrolidine-2-carboxylic acid, is a well-established area of research. mdpi.com

The table below illustrates potential modifications to the acetate side chain:

| Modification Type | Resulting Functional Group | Potential Impact on Properties |

| Ester Hydrolysis | Carboxylic Acid | Increased polarity, potential for ionic interactions. rsc.org |

| Transesterification | Various Esters (e.g., ethyl, benzyl) | Altered lipophilicity and steric bulk. google.com |

| Amidation | Amide | Introduction of hydrogen bond donor capabilities. mdpi.com |

| Reduction of Ester | Primary Alcohol | Removal of carbonyl group, introduction of a hydroxyl group. researchgate.net |

These modifications demonstrate the versatility of the acetate side chain as a point for chemical elaboration in the design of new this compound analogues.

Exploration of Stereoisomers and Chiral Analogues for Understanding Stereoelectronic Effects

The stereochemistry of this compound and its analogues is a critical aspect that can profoundly influence their chemical and biological properties. The pyrrolidine ring can possess multiple chiral centers, leading to the existence of various stereoisomers.

The synthesis of specific stereoisomers is a key focus in modern organic chemistry. nih.gov For pyrrolidine derivatives, asymmetric synthesis methods are often employed to control the stereochemistry at the various chiral centers. mdpi.com For example, the use of chiral starting materials, such as (R)- or (S)-prolinol, can lead to the formation of specific enantiomers of 2-methylpyrrolidine. google.com The stereochemical outcome of reactions involving the pyrrolidine ring can be influenced by the choice of catalysts and reaction conditions.

The study of different stereoisomers allows for the investigation of stereoelectronic effects, which are the interplay of steric and electronic factors related to the spatial arrangement of atoms and orbitals. By comparing the properties and activities of different stereoisomers, researchers can gain insights into how the three-dimensional structure of a molecule influences its function.

The following table highlights key aspects of stereoisomerism in pyrrolidine derivatives:

| Stereochemical Feature | Method of Control | Significance |

| Enantiomers | Asymmetric synthesis, resolution of racemates | Different enantiomers can have distinct biological activities. google.com |

| Diastereomers | Control of multiple chiral centers during synthesis | Diastereomers have different physical and chemical properties. researchgate.net |

| Cis/Trans Isomers | Stereoselective reactions | The relative orientation of substituents affects molecular conformation. ontosight.aiontosight.ai |

The exploration of stereoisomers and chiral analogues is therefore essential for a comprehensive understanding of the structure-activity relationships of this compound and its derivatives.

Development of Heterogeneous Catalytic Systems Utilizing Pyrrolidine-Based Scaffolds

Pyrrolidine-based structures are not only targets for synthesis but also serve as valuable scaffolds for the development of catalysts, particularly in the realm of asymmetric synthesis. researchgate.net The chiral nature of many pyrrolidine derivatives makes them ideal candidates for use as organocatalysts. nih.gov

The development of heterogeneous catalytic systems is of significant interest as it simplifies the process of catalyst separation and recycling. rsc.org Pyrrolidine-based catalysts can be immobilized on solid supports, such as polymers or nanoparticles, to create heterogeneous catalysts. rsc.org For instance, pyrrolidine-based chiral porous polymers have been synthesized and shown to be effective heterogeneous organocatalysts for asymmetric reactions in water. rsc.org

These catalytic systems often utilize the secondary amine of the pyrrolidine ring to activate substrates through the formation of enamine or iminium ion intermediates. The substituents on the pyrrolidine ring can be tailored to create a specific chiral environment around the active site, thereby directing the stereochemical outcome of the reaction. researchgate.net

The versatility of the pyrrolidine scaffold allows for the development of a wide range of catalysts for various chemical transformations. researchgate.net Research in this area focuses on improving the efficiency, selectivity, and reusability of these heterogeneous catalysts. rsc.org

The table below summarizes the key features of heterogeneous catalytic systems based on pyrrolidine scaffolds:

| Component | Function | Example |

| Pyrrolidine Scaffold | Provides the core chiral structure. nih.gov | L-proline functionalized nanoparticles. rsc.org |

| Solid Support | Enables heterogeneity and catalyst recovery. rsc.org | Porous organic polymers. rsc.org |

| Catalytic Site | The secondary amine of the pyrrolidine ring. | Enamine catalysis for Michael additions. rsc.org |

The development of such catalytic systems is a testament to the broad utility of the pyrrolidine framework in synthetic organic chemistry.

Future Research Directions in Methyl 2 Pyrrolidine 3 Sulfonyl Acetate Chemistry

Development of Novel and More Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic routes is a paramount goal in contemporary organic chemistry. unibo.it Future research on Methyl 2-(pyrrolidine-3-sulfonyl)acetate will likely focus on moving away from traditional, multi-step batch processes that may involve hazardous reagents and generate significant waste. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of toxic solvents, will guide the design of next-generation syntheses. thieme-connect.de

Key areas for investigation include:

Biocatalytic Approaches: The use of enzymes to construct the pyrrolidine (B122466) ring or install the sulfonylacetate moiety could offer high stereoselectivity and milder reaction conditions. For instance, engineered enzymes could catalyze the key C-N or C-S bond-forming reactions, reducing the need for heavy metal catalysts and protecting groups. A potential biosynthetic route could start from readily available amino acids like glutamate, which can be enzymatically converted to precursors for the pyrrolidine ring. researchgate.net

Catalyst-Free Syntheses: Exploring multicomponent reactions (MCRs) under catalyst- and solvent-free conditions presents another avenue for sustainable synthesis. researchgate.nettandfonline.com These reactions, often initiated by grinding or neat conditions, can significantly reduce waste and simplify purification processes.

Renewable Starting Materials: Investigating synthetic pathways that begin with renewable resources instead of petrochemical feedstocks is a critical aspect of sustainable chemistry. For example, derivatives of glutamic acid could serve as a bio-based starting point for the pyrrolidine core. researchgate.net

Table 1: Comparison of Potential Synthetic Route Strategies

| Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Biocatalysis | High stereoselectivity, mild conditions, reduced waste. | Enzyme discovery and engineering, substrate specificity, scalability. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste streams. tandfonline.com | Discovery of novel MCRs for the target scaffold, control of regioselectivity. |

| Renewable Feedstocks | Reduced environmental impact, potential cost savings. | Development of efficient conversion pathways from biomass to chemical intermediates. |

Exploration of Unprecedented Functionalization Reactions on the Pyrrolidine Core

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, and the ability to selectively functionalize it is crucial for developing new molecular entities. mdpi.comacs.org Future research will undoubtedly focus on discovering novel reactions to modify the pyrrolidine core of this compound, thereby accessing a wider range of chemical space.

Promising areas of research include:

C-H Functionalization: Direct C-H activation and functionalization offer a more atom-economical approach to modifying the pyrrolidine ring compared to traditional methods that require pre-functionalized substrates. organic-chemistry.org Research could target the development of catalysts for the regioselective introduction of various substituents at different positions on the pyrrolidine ring.

[3+2] Cycloaddition Reactions: The use of azomethine ylides in [3+2] cycloaddition reactions is a powerful method for constructing highly substituted pyrrolidine rings. acs.orgnih.gov Future work could explore novel dipolarophiles to react with precursors of the this compound core, leading to complex spirocyclic and fused ring systems.

Photo-promoted Reactions: Photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. Investigating photo-promoted ring contractions or expansions of related heterocyclic systems could provide novel entry points to uniquely substituted pyrrolidine derivatives. nih.gov

Application of Machine Learning and AI in Synthetic Route Design and Optimization

Future applications in this area include:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple viable synthetic pathways by drawing on vast databases of chemical reactions. synthiaonline.com This can help chemists identify novel and more efficient routes that might not be immediately obvious.

Reaction Condition Optimization: Machine learning models can be trained on experimental data to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst, and stoichiometry) to maximize the yield and purity of each synthetic step. beilstein-journals.orgmpdata.fr This data-driven approach can significantly reduce the number of experiments required for process optimization.

Predictive Modeling for Sustainability: AI can be used to predict the environmental impact of different synthetic routes, allowing chemists to select the "greenest" pathway from the outset. chemcopilot.com This involves predicting factors such as energy consumption, waste generation, and the toxicity of reagents and solvents.

Table 2: Impact of AI and Machine Learning on Synthesis

| Application | Potential Impact | Representative Tools/Techniques |

|---|---|---|

| Retrosynthesis | Rapid identification of novel and efficient synthetic pathways. | Transformer-based models, graph neural networks. preprints.org |

| Condition Optimization | Reduced experimental effort, improved yields and purity. | Bayesian optimization, deep learning models. nih.gov |

| Sustainability Prediction | Design of environmentally benign synthetic processes from first principles. | Predictive models for E-factor, process mass intensity (PMI). |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For this compound to be produced on a larger scale, for instance as a pharmaceutical intermediate, the integration of continuous flow chemistry and automated synthesis platforms will be essential. mdpi.com These technologies offer numerous advantages over traditional batch processing, including improved safety, consistency, and scalability. thieme-connect.de

Future research in this domain will likely involve:

Development of Continuous Flow Processes: Designing a continuous flow synthesis of this compound would involve converting each step of the optimal synthetic route into a flow module. This allows for precise control over reaction parameters and can lead to higher yields and purities. nih.govresearchgate.net

Automated Reaction Optimization: Automated platforms can perform numerous experiments in parallel, rapidly screening a wide range of reaction conditions to identify the optimal parameters for each step in the synthesis. nih.govresearchgate.net This high-throughput experimentation can significantly accelerate process development.

On-Demand Synthesis: Fully automated, reconfigurable flow systems could enable the on-demand synthesis of this compound and its derivatives. synthiaonline.com This would allow for rapid access to specific compounds for testing and development without the need for large-scale production campaigns.

The convergence of these advanced synthetic strategies and technologies holds the key to unlocking the full potential of this compound. By focusing on sustainable and efficient synthetic methods, exploring novel functionalization reactions, and leveraging the power of AI and automation, the scientific community can pave the way for the discovery and development of new applications for this promising chemical entity.

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 2-(pyrrolidine-3-sulfonyl)acetate with high purity?

Methodological Answer:

- Step 1: Sulfonation and Esterification

React pyrrolidine-3-sulfonic acid with acetyl chloride in anhydrous methanol under reflux (60–80°C) to form the sulfonyl acetate intermediate. Use stoichiometric control to minimize side reactions . - Step 2: Purification

Employ fractional distillation (boiling point ~250–300°C, extrapolated from analogous sulfonates ) or recrystallization in methanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) . - Step 3: Characterization

Validate purity (>98%) using NMR (¹H/¹³C) and mass spectrometry.

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Use SHELX (for structure solution ) and ORTEP-3 (for visualizing thermal ellipsoids ) to resolve stereochemistry and bond angles.

- Spectroscopy :

Advanced: How to analyze the pyrrolidine ring’s puckering and conformational dynamics?

Methodological Answer:

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates using the Cremer-Pople method . For example, a θ > 0.5 Å indicates significant non-planarity.

- Molecular Dynamics (MD) Simulations : Use software like Gaussian or AMBER to model ring flexibility in solution. Compare MD-derived puckering with crystallographic data to assess environmental effects .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Case Study : If NMR suggests equatorial sulfonyl positioning but X-ray shows axial, perform variable-temperature NMR to detect ring-flipping dynamics. Use NOESY to identify through-space correlations .

- Hybrid Validation : Apply DFT calculations (B3LYP/6-31G*) to compare theoretical NMR shifts with experimental data . Adjust for solvent effects (e.g., PCM model for methanol) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and N95 respirators to avoid respiratory/ocular irritation (based on analogous sulfonates ).

- Ventilation : Use fume hoods during synthesis. Store in airtight containers with desiccants (P₂O₅) to prevent hydrolysis .

- Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How to optimize reaction conditions to suppress byproduct formation?

Methodological Answer:

- Design of Experiments (DOE) : Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., DMAP) to map yield vs. byproduct trends. Use Pareto charts to identify critical factors .

- Kinetic Modeling : Fit time-course HPLC data to a second-order rate law. Adjust stoichiometry (e.g., 1.2:1 acylating agent:pyrrolidine) to drive completion .

Basic: How to quantify purity and detect trace impurities?

Methodological Answer:

- HPLC-DAD : Use a C18 column with UV detection at 210 nm (sulfonyl group absorption). Calibrate with a certified reference standard .

- LC-MS : Identify impurities via exact mass (e.g., unreacted pyrrolidine-3-sulfonic acid, m/z 164.1) .

Advanced: How to model the compound’s bioactivity using computational tools?

Methodological Answer:

- 3D-QSAR : Align derivatives in PyMOL, then generate CoMFA/CoMSIA models to correlate sulfonyl/ester groups with target binding (e.g., enzyme inhibition) .

- Molecular Docking : Use AutoDock Vina to predict binding poses in protein active sites (e.g., kinases). Validate with MD simulations (100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.